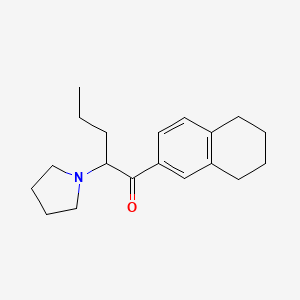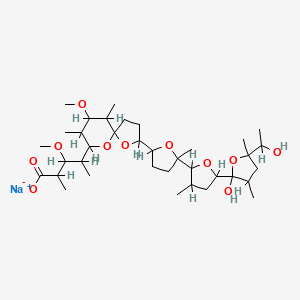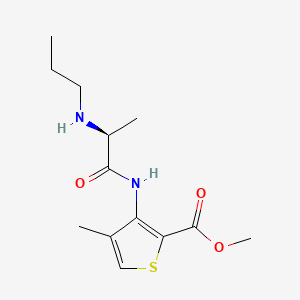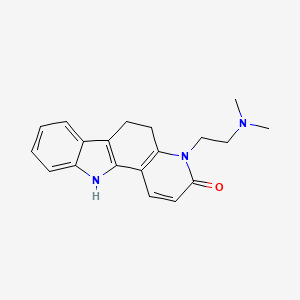
Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)- is a synthetic nucleoside analog This compound is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)- typically involves multiple steps:
Starting Material: The synthesis begins with thymidine.
Dehydration: The 2’,3’-didehydro modification is introduced by dehydrating the 2’ and 3’ positions. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.
Deoxygenation: The 3’-deoxy modification is introduced by reducing the 3’-hydroxyl group. This can be done using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).
Functionalization: The alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)- group is introduced through a series of coupling reactions, typically involving amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification methods such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 7-oxo group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the double bond between the 2’ and 3’ positions, converting it back to a single bond.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions typically involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with a single bond between the 2’ and 3’ positions.
Substitution: Various substituted analogs with different functional groups replacing the amino groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its structural similarity to thymidine allows it to be incorporated into DNA, where it can act as a chain terminator, inhibiting DNA polymerase activity.
Medicine
Medically, this compound has potential as an antiviral agent. Its ability to inhibit reverse transcriptase makes it a candidate for the treatment of viral infections such as HIV. It is also being investigated for its potential in cancer therapy, where it can interfere with the replication of rapidly dividing cancer cells.
Industry
In the industrial sector, this compound can be used in the production of diagnostic reagents and as a precursor for the synthesis of other biologically active molecules.
Mecanismo De Acción
The primary mechanism of action of this compound involves its incorporation into DNA during replication. Once incorporated, it acts as a chain terminator due to the absence of the 3’-hydroxyl group, which is necessary for the formation of the phosphodiester bond between nucleotides. This inhibition of DNA synthesis can lead to the death of rapidly dividing cells, such as viruses or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used as an antiviral agent.
3’-Azido-3’-deoxythymidine (AZT): A well-known antiretroviral drug used in the treatment of HIV.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): Similar in structure and function, used as an antiretroviral drug.
Uniqueness
What sets Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)- apart is its unique functionalization, which imparts additional biological activity and specificity. The presence of the imidazo(1,5-b)pyridazin-2-yl group, in particular, may enhance its binding affinity to specific molecular targets, making it a more potent inhibitor of viral replication or cancer cell proliferation.
This compound’s unique structure and diverse applications make it a valuable tool in scientific research and a promising candidate for therapeutic development.
Propiedades
Número CAS |
210469-32-2 |
|---|---|
Fórmula molecular |
C40H55N7O5 |
Peso molecular |
713.9 g/mol |
Nombre IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[10-[[5-methyl-7-(7-oxo-7-phenylheptyl)imidazo[1,5-b]pyridazin-2-yl]amino]decylamino]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C40H55N7O5/c1-30-34-22-23-36(45-47(34)37(43-30)20-14-7-6-13-19-35(49)31-17-11-10-12-18-31)42-26-16-9-5-3-2-4-8-15-25-41-27-32-28-46(40(51)44-39(32)50)38-24-21-33(29-48)52-38/h10-12,17-18,21-24,28,33,38,41,48H,2-9,13-16,19-20,25-27,29H2,1H3,(H,42,45)(H,44,50,51)/t33-,38+/m0/s1 |
Clave InChI |
HTWVWTCFQZOXJF-MLZZNZMKSA-N |
SMILES isomérico |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCNCC4=CN(C(=O)NC4=O)[C@H]5C=C[C@H](O5)CO |
SMILES canónico |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCNCC4=CN(C(=O)NC4=O)C5C=CC(O5)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)





![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)

